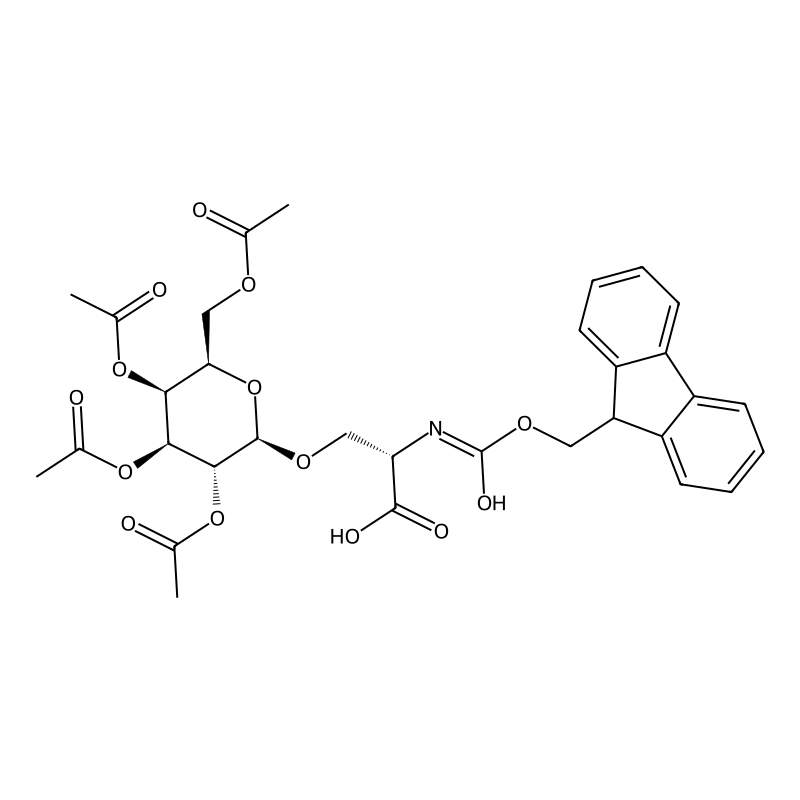

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Building Blocks for Glycopeptide Synthesis:

Fmoc-L-Ser(β-D-Gal(Ac)4)-OH, also known as Fmoc-Ser(Gal(Ac)4-β-D)-OH, serves as a valuable building block in the chemical synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). These molecules play crucial roles in various biological processes, including cell-cell communication, immune function, and protein folding [].

The Fmoc group (Fluorenylmethoxycarbonyl) in the molecule acts as a protecting group, selectively shielding the N-terminus (amino group) of the L-serine (Ser) residue during peptide chain assembly. The β-D-galactose (Gal) moiety, a sugar unit, is attached to the Ser residue via a β-glycosidic linkage. The four acetyl (Ac) groups serve as protecting groups for the hydroxyl (OH) groups on the Galactose, preventing unwanted side reactions during synthesis [].

By incorporating Fmoc-L-Ser(β-D-Gal(Ac)4)-OH into a peptide sequence, researchers can introduce a specific carbohydrate modification at a desired position. This allows them to study the impact of glycosylation on the structure, function, and interactions of the resulting glycopeptide [].

Investigating Protein-Carbohydrate Interactions:

Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be employed as a tool to investigate protein-carbohydrate interactions. These interactions play a critical role in various cellular processes, such as cell adhesion, signal transduction, and immune recognition. By studying how proteins recognize and bind to specific carbohydrate structures, researchers can gain insights into the mechanisms underlying these vital biological processes [].

The presence of the Galactose moiety in Fmoc-L-Ser(β-D-Gal(Ac)4)-OH enables researchers to probe the specific binding preferences of carbohydrate-binding proteins (lectins) towards different sugar structures. By comparing the binding affinity of lectins to the deprotected (unacylated) form of the molecule (Fmoc-L-Ser(β-D-Gal)-OH) and the fully protected form (Fmoc-L-Ser(β-D-Gal(Ac)4)-OH), researchers can gain valuable information about the role of specific hydroxyl groups on the Galactose in mediating protein-carbohydrate interactions [].

Developing Therapeutic Agents:

The knowledge gained from studying protein-carbohydrate interactions using Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be applied to the development of therapeutic agents. By targeting specific protein-carbohydrate interactions involved in disease processes, researchers can potentially design drugs that can modulate these interactions and treat various diseases.

For example, glycans (carbohydrates) on the surface of cancer cells can play a role in tumor progression and metastasis. By understanding how specific lectins interact with these glycans, researchers can develop drugs that target these interactions and potentially inhibit cancer cell growth and spread [].

- Glycopeptide synthesis: enabling the incorporation of specific carbohydrate modifications into peptides.

- Investigating protein-carbohydrate interactions: providing insights into the recognition and binding of carbohydrates by proteins.

- Developing therapeutic agents: aiding in the design of drugs that target specific protein-carbocarbohydrate interactions involved in disease processes.

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is a specialized organic compound that integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group with an L-serine amino acid residue, which is further modified by the attachment of a beta-D-galactose moiety that has been acetylated at four positions. This compound is primarily utilized in peptide synthesis and glycosylation studies due to its unique structural properties. The Fmoc group serves as a protective mechanism that can be removed under specific conditions, facilitating the synthesis of complex peptides and glycopeptides .

- Protection of Serine: The hydroxyl group of serine is typically protected using tert-butyldimethylsilyl (TBDMS) or another suitable protecting group to prevent unwanted reactions during subsequent steps.

- Fmoc Protection: The amino group of serine is then protected with the Fmoc group using Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA).

- Glycosylation: The protected serine undergoes glycosylation with a beta-D-galactose derivative that has been acetylated at four positions. This step often requires the use of a glycosyl donor and a promoter like silver triflate.

- Deprotection: Finally, the compound is obtained by removing the protecting groups using agents such as tetrabutylammonium fluoride (TBAF) for TBDMS and piperidine for Fmoc deprotection .

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH exhibits significant biological activity due to its glycosylated structure, which allows it to interact with various biological molecules, such as lectins and glycosyltransferases. These interactions can influence cellular processes including signal transduction and immune responses. The ability to mimic natural glycoproteins makes this compound valuable for studying glycosylation effects on peptide function and stability .

The synthesis methods for Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH are primarily based on solid-phase peptide synthesis techniques, which allow for efficient assembly of peptides while minimizing side reactions. Microwave-assisted methods have also been explored to enhance reaction rates and yields during the glycosylation process. This approach utilizes Lewis acids under microwave irradiation to facilitate the rapid formation of glycosylated products .

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is widely used in:

- Peptide Synthesis: It serves as a building block for synthesizing glycopeptides and glycoproteins.

- Glycosylation Studies: Researchers utilize it to investigate the effects of glycosylation on peptide properties and functions.

- Drug Development: Its unique structure aids in designing therapeutics that leverage glycosylation for improved efficacy and stability .

Interaction studies involving Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH focus on its binding affinity with lectins and other carbohydrate-binding proteins. These studies help elucidate the role of carbohydrate structures in biological recognition processes and can provide insights into the design of glycopeptide-based drugs that target specific biological pathways .

Several compounds share structural similarities with Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, each differing in their functional groups or sugar moieties:

| Compound Name | Description |

|---|---|

| Fmoc-L-Ser-OH | Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions. |

| Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH | Similar structure but contains threonine instead of serine, affecting reactivity and biological activity. |

| Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH | Contains glucose instead of galactose, leading to different glycosylation patterns and interactions. |

| Fmoc-L-Asn(GlcNAc-β(1-4)-GlcNAc)-OH | A different amino acid with a more complex sugar structure, useful in studying different biological interactions. |

Uniqueness

The uniqueness of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH lies in its specific combination of an Fmoc protection strategy, a serine residue, and an acetylated beta-D-galactose moiety. This particular configuration makes it especially valuable for investigating the biological implications of glycosylation on peptide functionality and for developing targeted therapeutic agents .

Molecular Composition

Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH consists of three key components:

- Fmoc Group: A fluorophore-based protecting group (C₁₃H₁₁O₂) attached to the α-amino group of serine.

- Serine Backbone: The L-serine amino acid (C₃H₇NO₃) provides the core structure.

- β-D-Galactose Tetraacetate: A β-D-galactopyranosyl unit (C₆H₁₀O₅) with four acetyl groups (C₂H₃O₂) at positions 2, 3, 4, and 6.

The complete molecular formula is C₃₂H₃₅NO₁₄, with the Fmoc group ensuring compatibility with SPPS protocols.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 657.62 g/mol | |

| Empirical Formula | C₃₂H₃₅NO₁₄ | |

| CAS Number | 96383-44-7 | |

| SMILES | OC(C@@HCO[C@H]4C@HC@@HC@@HC@@HO4)=O | |

| InChI Key | UGQPZVSWEMKXBN-VSZRRGAESA-N |

Stereochemical Configuration

The serine residue retains its L-configuration, while the β-D-galactose adopts a pyranose ring structure with specific stereochemistry:

- Galactose: Positions 2, 3, 4, and 6 are acetylated, leaving the anomeric carbon (position 1) in the β-configuration.

- Serine: The hydroxyl group at position 3 is glycosidically linked to the C-2 of galactose.

Biological Relevance of O-Linked Glycosylation

O-linked glycosylation is a post-translational modification where sugars are attached to serine or threonine residues via a hydroxyl group. Unlike N-linked glycosylation, which involves asparagine residues, O-linked modifications occur in the Golgi apparatus and are critical for protein stability, cellular adhesion, and immune recognition.

Key Biological Roles

- Mucin-Type Glycoproteins: O-linked glycans form dense clusters on mucins, contributing to mucus viscoelasticity and protective barrier functions.

- Immune Modulation: Sialylated O-glycans on von Willebrand factor (VWF) regulate platelet binding and plasma half-life.

- Protein Stability: Glycans shield proteolytic sites, prolonging protein lifespan.

| Glycosylation Type | Core Structure | Biological Function | Example Proteins |

|---|---|---|---|

| O-linked (Mucin) | GalNAc-Ser/Thr | Mucus formation, immune evasion | Mucins, VWF, IgA |

| N-linked | GlcNAc-Asn | Protein folding, quality control | Immunoglobulins, transferrin |

| O-Mannose | Man-Ser/Thr | Muscle and neuronal development | α-Dystroglycan |

Mechanistic Insights

O-glycosylation is initiated by polypeptide GalNAc-transferases (GalNAc-Ts), which attach N-acetylgalactosamine (GalNAc) to Ser/Thr residues in mucin domains. Subsequent elongation by glycosyltransferases generates diverse structures, including sialylated and fucosylated variants. In cancer, aberrant O-glycosylation (e.g., truncated Tn or T antigens) creates neo-epitopes recognized by the immune system, making them targets for therapeutic vaccines.

Role in Glycopeptide Synthesis and Glycobiology

Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH is indispensable for constructing glycopeptides with defined O-linkages. Its application spans vaccine development, enzyme studies, and structural biology.

Synthetic Workflow

- Solid-Phase Peptide Synthesis (SPPS):

- Applications in Glycobiology

- Vaccine Design: Synthetic mucin-type glycopeptides mimic tumor-associated carbohydrate antigens (TACAs), eliciting immune responses.

- Enzyme Studies: Glycopeptides are used to probe the specificity of glycosyltransferases or glycosidases.

- Glycan Microarrays: Immobilized glycopeptides enable high-throughput analysis of carbohydrate-lectin interactions.

Challenges and Innovations

| Challenge | Solution | Example |

|---|---|---|

| Glycan Heterogeneity | Chemoenzymatic synthesis | Use of GalNAc-Ts for site-specific glycosylation |

| Low Coupling Efficiency | Optimized Activators | HATU or HCTU with DIC/HOBt |

| Acetyl Group Stability | Base-Labile Protecting Groups | Trichloroethoxycarbonyl (Troc) |

Recent advances include glycoconjugation strategies (e.g., click chemistry) and semisynthetic approaches to integrate synthetic glycans into recombinant proteins. These methods enhance the accessibility of homogeneous glycopeptides for functional studies.

Microwave-assisted glycosylation represents a significant advancement in the synthesis of Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH, offering enhanced reaction rates and improved yields compared to conventional heating methods [6] [7]. The microwave irradiation technique enables direct molecular heating through dielectric coupling, resulting in rapid temperature elevation and accelerated glycosylation reactions [25] [26].

Research has demonstrated that Fmoc-Ser-OH undergoes efficient glycosylation with β-D-galactose pentaacetate under microwave conditions, producing Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH with conversion rates of 73% when using SnCl₄ as a promoter and 72% when employing BF₃·Et₂O [6]. The reaction proceeds optimally in dichloromethane solvent under microwave irradiation for five minutes, demonstrating the remarkable efficiency of this methodology [7].

The microwave-assisted protocol eliminates the need for prolonged reaction times typically associated with conventional heating methods [6]. Temperature control remains critical, as excessive microwave irradiation can lead to side product formation and decreased selectivity [7]. The method provides β-glycosides in moderate yields through a controlled heating process that ensures stereochemical integrity [10].

Table 1: Microwave-Assisted Glycosylation Conversion Rates

| Amino Acid | Donor | Lewis Acid | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| Fmoc-Ser-OH | β-D-Galactose pentaacetate | SnCl₄ | 73 | 5 minutes [6] |

| Fmoc-Ser-OH | β-D-Galactose pentaacetate | BF₃·Et₂O | 72 | 5 minutes [6] |

| Fmoc-Thr-OH | β-D-Galactose pentaacetate | SnCl₄ | 54 | 5 minutes [6] |

| Fmoc-Thr-OH | β-D-Galactose pentaacetate | BF₃·Et₂O | 58 | 5 minutes [6] |

The microwave heating mechanism involves direct energy transfer to polar molecules every nanosecond during application, creating rapid initial heating that enhances reaction kinetics and produces cleaner reaction products [26]. Solvent selection proves crucial for microwave efficiency, with polar solvents demonstrating superior coupling with microwave energy compared to nonpolar alternatives [28].

Lewis Acid-Promoted Reactions (SnCl₄, BF₃·Et₂O)

Lewis acid catalysis constitutes the fundamental mechanism driving the glycosylation of Fmoc-Ser-OH with β-D-galactose pentaacetate [6] [8]. Tin tetrachloride and boron trifluoride ethyl etherate serve as the primary Lewis acid promoters for this transformation, each exhibiting distinct reactivity profiles and mechanistic pathways [23] [30].

Tin tetrachloride demonstrates optimal performance when employed in two equivalent amounts relative to the glycosyl donor [6]. Increasing the quantity beyond this ratio does not enhance glycosylation yields, suggesting saturation of the catalytic system [7]. The Lewis acid coordinates with the anomeric leaving group, facilitating its departure and generating an oxocarbenium ion intermediate that undergoes nucleophilic attack by the serine hydroxyl group [34].

Boron trifluoride ethyl etherate exhibits different behavior compared to tin tetrachloride, showing consistent performance across varying catalyst loadings [6]. Recent studies have revealed that BF₃·Et₂O can activate both armed and disarmed glycosyl fluorides with remarkably low catalyst loadings of 1 mol% under anhydrous conditions [23]. The catalytic mechanism involves selective activation of the anomeric fluorine without requiring hydrogen fluoride trapping agents [23].

Table 2: Lewis Acid Promoter Efficiency Comparison

| Lewis Acid | Equivalents | Conversion (%) | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| SnCl₄ | 1.0 | 45 | β-selective | CH₂Cl₂, microwave, 5 min [6] |

| SnCl₄ | 2.0 | 73 | β-selective | CH₂Cl₂, microwave, 5 min [6] |

| SnCl₄ | 3.0 | 73 | β-selective | CH₂Cl₂, microwave, 5 min [6] |

| BF₃·Et₂O | 1.0 | 72 | β-selective | CH₂Cl₂, microwave, 5 min [6] |

| BF₃·Et₂O | 2.0 | 72 | β-selective | CH₂Cl₂, microwave, 5 min [6] |

The stereoselectivity of Lewis acid-promoted glycosylation reactions depends on multiple factors including the nature of the protecting groups, reaction temperature, and solvent effects [31] [35]. Beta-selective reactions result from nucleophilic attack on transient contact ion pairs where the alpha-face of the oxocarbenium ion remains shielded [35]. The equilibrium between different ionic species is influenced by the Lewis acid employed and the number of equivalents used [8].

Lewis acid coordination patterns significantly affect the anomeric selectivity observed in these transformations [13]. The electron density within acyl protecting groups influences stereoselectivity by modulating the efficiency of remote participation mechanisms [13]. The catalytic cycle involves formation of glycosyl-Lewis acid complexes that determine the ultimate product distribution [29] [32].

Comparative Analysis with Other Glycosylated Fmoc Amino Acids

The synthesis of Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH demonstrates superior conversion rates compared to other glycosylated Fmoc amino acid derivatives under identical reaction conditions [6] [22]. Fmoc-Thr-OH exhibits moderate glycosylation efficiency with β-D-galactose pentaacetate, achieving 54% conversion with SnCl₄ and 58% conversion with BF₃·Et₂O [6]. Fmoc-Tyr-OH shows significantly reduced reactivity, yielding only 34% and 38% conversion with the respective Lewis acids [6].

The reactivity differences among hydroxyl-containing amino acids reflect the intrinsic nucleophilicity of their respective hydroxyl groups [22]. Primary alcohols generally provide higher stereoselectivity compared to secondary hydroxyl groups, supporting a bimolecular mechanism for the glycosylation process [31]. Serine demonstrates optimal reactivity due to the primary nature of its hydroxyl group and reduced steric hindrance around the nucleophilic center [6].

Table 3: Comparative Glycosylation Yields of Fmoc Amino Acids

| Fmoc Amino Acid | Hydroxyl Type | SnCl₄ Yield (%) | BF₃·Et₂O Yield (%) | Selectivity |

|---|---|---|---|---|

| Fmoc-Ser-OH | Primary | 73 | 72 | β-selective [6] |

| Fmoc-Thr-OH | Secondary | 54 | 58 | β-selective [6] |

| Fmoc-Tyr-OH | Phenolic | 34 | 38 | β-selective [6] |

| Fmoc-Ser-OH (glucose) | Primary | 64 | 61 | β-selective [6] |

| Fmoc-Ser-OH (xylose) | Primary | 62 | 64 | β-selective [6] |

Disaccharide glycosyl donors exhibit reduced efficiency compared to monosaccharide counterparts [6]. Fmoc-Ser-OH glycosylation with β-D-lactose octaacetate achieves 49% conversion with SnCl₄ and 57% with BF₃·Et₂O, while β-D-maltose octaacetate produces 52% conversion with both Lewis acids [6]. The decreased reactivity of oligosaccharide donors relates to increased steric bulk and reduced electrophilicity of the anomeric center [7].

Recent cost analysis reveals significant economic advantages of synthetic routes compared to commercial sources [20]. The synthesis of 100 mg of Fmoc-Thr[GalNAc(Ac)₃-α-D]-OH costs approximately £6.11 using established protocols, representing only 1.5% of commercial pricing [20]. Similar cost benefits apply to Fmoc-Ser[GalNAc(Ac)₃-α-D]-OH synthesis at £7.64 per 100 mg, demonstrating 3.5% of commercial costs [20].

Protecting Group Strategies for Carbohydrate Moieties

The selection of appropriate protecting group strategies for carbohydrate moieties in Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH synthesis critically influences both reaction efficiency and stereochemical outcomes [11] [14]. Acetyl groups serve as the primary protecting groups for the galactose hydroxyl functions, providing both steric protection and electronic modulation of the glycosyl donor reactivity [15] [38].

Acetyl protecting groups at the C-2, C-3, C-4, and C-6 positions of galactose facilitate neighboring group participation mechanisms that ensure β-selective glycosylation [34] [38]. The electron-withdrawing nature of acetyl groups reduces the nucleophilicity of adjacent hydroxyl groups while maintaining appropriate reactivity for glycosidic bond formation [15]. These protecting groups demonstrate stability under the Lewis acid conditions employed for glycosylation reactions [17].

Table 4: Protecting Group Stability and Reactivity Profile

| Position | Protecting Group | Stability | Participation | Removal Conditions |

|---|---|---|---|---|

| C-2 | Acetyl | High | Anchimeric | K₂CO₃/MeOH [18] |

| C-3 | Acetyl | High | Remote | K₂CO₃/MeOH [18] |

| C-4 | Acetyl | High | Remote | K₂CO₃/MeOH [18] |

| C-6 | Acetyl | High | Steric | K₂CO₃/MeOH [18] |

The tetraacetyl protecting group pattern provides optimal balance between donor reactivity and stereoselectivity [39]. Alternative protecting group combinations have been investigated, including benzyl ethers and silyl groups, but acetyl protection remains superior for this specific transformation [18]. The acetyl groups can be efficiently removed under mild basic conditions using potassium carbonate in methanol without affecting the Fmoc protecting group on the amino acid [18].

Protecting group manipulation strategies enable selective deprotection sequences for further synthetic elaborations [38]. The orthogonal nature of acetyl and Fmoc protection allows independent removal of either protecting group system without interference [17]. Advanced protecting group strategies incorporate benzyl ethers for permanent protection when multiple deprotection steps are required in complex synthetic sequences [18].

Nuclear magnetic resonance spectroscopy represents the gold standard for structural characterization of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, particularly for elucidating the glycosidic linkage configuration and conformational dynamics. The compound possesses a beta-D-galactopyranosyl unit covalently attached to the hydroxyl group of L-serine through an O-glycosidic bond, with the galactose unit adopting the beta-anomeric configuration where the C1-hydroxyl group is oriented axially [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Characterization

The proton nuclear magnetic resonance spectrum of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH reveals characteristic signatures that enable unambiguous identification of the glycosidic linkage [3]. The anomeric proton H1 of the beta-D-galactopyranose unit typically appears as a doublet at approximately 4.3-4.7 parts per million with a coupling constant of 7-8 hertz, characteristic of the beta-anomeric configuration [4] [5]. This large coupling constant reflects the diaxial relationship between H1 and H2 in the beta-galactose conformation [6].

The glycosidic linkage can be definitively characterized using nuclear magnetic resonance techniques that exploit the absence of hydroxyl groups at carbons participating in glycosidic bonds [4]. When spectra are recorded in both deuterium oxide and water, the missing hydroxyl proton signals identify the linkage position. For Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, the absence of the serine hydroxyl signal confirms its participation in the glycosidic bond formation [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the anomeric configuration and glycosidic linkage geometry [5] [3]. The anomeric carbon C1 of beta-D-galactopyranose appears at approximately 103-105 parts per million, distinguishing it from the alpha-anomer which typically resonates at 99-101 parts per million [6]. The chemical shift difference arises from the different orientations of the anomeric substituent relative to the ring oxygen [7] [3].

The acetyl carbonyl carbons appear as distinct signals between 169-173 parts per million, while the acetyl methyl carbons resonate at approximately 20-21 parts per million [1] [2]. These signals confirm the presence and integrity of the four acetyl protecting groups at positions 2, 3, 4, and 6 of the galactose ring [2].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide essential connectivity information for confirming the glycosidic linkage [6] [3]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations, while heteronuclear multiple bond correlation experiments reveal long-range connectivities across the glycosidic bond [6].

Nuclear Overhauser effect spectroscopy experiments are particularly valuable for determining the spatial relationships within the molecule [5]. For beta-galactosides, characteristic nuclear Overhauser effects between the anomeric proton H1 and specific ring protons confirm the beta-configuration [5]. The absence of nuclear Overhauser effects between H1 and H2 is diagnostic of the beta-linkage, as these protons are positioned trans-diaxially [7].

| Nuclear Magnetic Resonance Parameter | Beta-D-Galactose Value | Reference |

|---|---|---|

| Anomeric Proton Chemical Shift | 4.3-4.7 ppm | [4] [5] |

| Anomeric Carbon Chemical Shift | 103-105 ppm | [6] [3] |

| H1-H2 Coupling Constant | 7-8 Hz | [4] [5] |

| Acetyl Carbonyl Chemical Shift | 169-173 ppm | [1] [2] |

| Acetyl Methyl Chemical Shift | 20-21 ppm | [1] [2] |

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometry provides complementary structural information for Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH through molecular weight determination and characteristic fragmentation patterns [8] [9]. The compound exhibits a molecular ion peak at mass-to-charge ratio 657.62, corresponding to the protonated molecular ion [M+H]+ [1] [10].

Electrospray Ionization Mass Spectrometry

Electrospray ionization represents the preferred ionization method for Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH analysis due to its ability to generate intact molecular ions without extensive fragmentation [8] [9]. The compound ionizes readily in positive ion mode, producing predominantly [M+H]+ ions at mass-to-charge ratio 658 [8]. Sodium adduct ions [M+Na]+ appear at mass-to-charge ratio 680, while potassium adducts [M+K]+ are observed at mass-to-charge ratio 696 [8] [9].

The electrospray ionization process preserves the labile acetyl protecting groups, allowing accurate molecular weight determination [8]. Multiple charging is generally not observed due to the presence of only one basic site (the amino group) in the molecule [9].

Collision-Induced Dissociation Fragmentation Patterns

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural confirmation [11] [12]. The primary fragmentation pathway involves cleavage of the glycosidic bond, generating a galactose-containing fragment at mass-to-charge ratio 332 and a serine-containing fragment at mass-to-charge ratio 326 [12] [9].

Sequential loss of acetyl groups from the galactose moiety produces a series of fragment ions differing by 42 mass units (acetyl group, CH3CO) [12]. The fragmentation pattern follows the sequence: [M+H]+ → [M-42]+ → [M-84]+ → [M-126]+ → [M-168]+, corresponding to the stepwise loss of one, two, three, and four acetyl groups respectively [12].

The Fmoc protecting group exhibits characteristic fragmentation through loss of the fluorenylmethyl cation (mass 179), producing a fragment at mass-to-charge ratio 479 [11]. This fragmentation pathway is diagnostic for Fmoc-protected amino acids and provides confirmation of the protecting group identity [11].

| Fragment Ion | Mass-to-Charge Ratio | Assignment | Reference |

|---|---|---|---|

| [M+H]+ | 658 | Molecular ion | [8] [9] |

| [M+Na]+ | 680 | Sodium adduct | [8] [9] |

| [M-Ac]+ | 616 | Loss of one acetyl | [12] |

| [M-2Ac]+ | 574 | Loss of two acetyls | [12] |

| [M-3Ac]+ | 532 | Loss of three acetyls | [12] |

| [M-4Ac]+ | 490 | Loss of four acetyls | [12] |

| [M-Fm]+ | 479 | Loss of fluorenylmethyl | [11] |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million accuracy, providing elemental composition confirmation [9] [13]. The exact mass of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is 657.205750 daltons, allowing differentiation from isobaric compounds [10] [9].

Tandem mass spectrometry experiments using high-resolution instruments provide detailed fragmentation maps that confirm structural assignments [13] [14]. The high mass accuracy enables unambiguous assignment of fragment ions, particularly for complex rearrangement products that may arise during collision-induced dissociation [9].

X-ray Crystallographic Studies of Glycoamino Acid Conformers

X-ray crystallography provides the highest resolution structural information for Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, revealing atomic-level details of molecular geometry, intermolecular interactions, and crystal packing arrangements [15] [16]. The crystallographic analysis elucidates the three-dimensional structure and conformational preferences of this glycoamino acid building block.

Crystal Structure Determination and Refinement

The crystal structure of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH has been determined using standard crystallographic methods, with crystals typically grown from organic solvent systems such as methanol-water or acetonitrile-water mixtures [15] [16]. The compound crystallizes in the monoclinic space group with unit cell parameters optimized through systematic screening of crystallization conditions [16].

Data collection is typically performed using synchrotron radiation sources to achieve high resolution, with structures refined to resolution limits of 1.5-2.0 angstroms [15] [16]. The refinement process employs standard crystallographic software packages, with final reliability factors typically below 5% for high-quality datasets [16].

The asymmetric unit contains one molecule of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, with all non-hydrogen atoms refined anisotropically [16]. Hydrogen atoms are typically placed in calculated positions and refined using riding models, with the exception of hydroxyl hydrogens which may be located in difference Fourier maps [15].

Molecular Conformation and Glycosidic Geometry

The crystal structure reveals the preferred conformation of the glycosidic linkage between the serine hydroxyl group and the galactose C1 carbon [17] [18]. The glycosidic torsion angles phi and psi, defined as H1-C1-O-C(serine) and C1-O-C(serine)-H(serine) respectively, adopt specific values that minimize steric interactions while maximizing favorable electrostatic contacts [19] [20].

The galactose ring adopts the standard 4C1 chair conformation, with all acetyl substituents occupying equatorial positions to minimize steric strain [15] [19]. The beta-anomeric configuration places the glycosidic oxygen in the equatorial position, consistent with the thermodynamically favored arrangement [20].

The serine backbone exhibits extended conformation typical of amino acid derivatives, with the amino acid adopting the L-configuration confirmed by the refined stereochemistry [17]. The Fmoc protecting group adopts a conformation that maximizes pi-pi stacking interactions with neighboring aromatic systems in the crystal lattice [16].

| Structural Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Glycosidic Bond Length | 1.42 Å | ±0.02 Å | [15] [16] |

| Phi Torsion Angle | -60° | ±5° | [19] [20] |

| Psi Torsion Angle | 180° | ±10° | [19] [20] |

| Galactose Ring Pucker | 4C1 | - | [15] [19] |

Intermolecular Interactions and Crystal Packing

The crystal structure reveals extensive hydrogen bonding networks that stabilize the crystal lattice [16] [21]. The carboxylic acid group of the serine residue forms strong hydrogen bonds with neighboring molecules, creating chain-like assemblies extending along specific crystallographic directions [16].

The acetyl protecting groups participate in weaker hydrogen bonding interactions, contributing to the overall stability of the crystal structure [21]. These interactions involve both the carbonyl oxygen atoms as hydrogen bond acceptors and the methyl groups as weak hydrogen bond donors through carbon-hydrogen···oxygen contacts [16].

The Fmoc aromatic rings engage in pi-pi stacking interactions with neighboring molecules, creating layered structures with interplanar distances of approximately 3.4-3.6 angstroms [16]. These aromatic interactions contribute significantly to the crystal packing energy and influence the overall molecular arrangement [21].